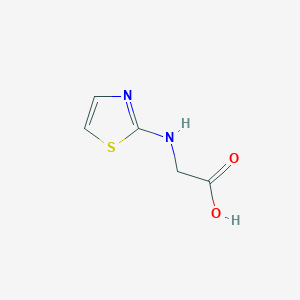

2-(1,3-Thiazol-2-ylamino)acetic acid

Overview

Description

2-(1,3-Thiazol-2-ylamino)acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities.

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in biological activities . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .

Biochemical Analysis

Biochemical Properties

2-(1,3-Thiazol-2-ylamino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, this compound can bind to certain receptors on cell membranes, modulating signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites. For example, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby preventing uncontrolled cell division. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can localize to specific compartments, such as the mitochondria and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific organelles or cellular structures .

Preparation Methods

The synthesis of 2-(1,3-Thiazol-2-ylamino)acetic acid typically involves the reaction of thiourea with α-haloacetic acid or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,3-Thiazol-2-ylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-(1,3-Thiazol-2-ylamino)acetic acid. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : A study demonstrated that thiazole-integrated compounds showed promising anticancer activity against human glioblastoma and melanoma cell lines. For instance, certain derivatives exhibited IC50 values in the range of 10–30 µM, indicating effective growth inhibition of cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as tubulin polymerization and apoptosis induction. For example, thiazole-bearing analogues were shown to disrupt microtubule dynamics, which is crucial for cancer cell proliferation .

| Compound Type | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole Derivatives | Glioblastoma U251 | 10–30 | Disruption of microtubule dynamics |

| Pyridine-Thiazole Hybrids | MCF-7 (Breast Cancer) | 5.71 | Induction of apoptosis |

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated, revealing its potential as a lead compound in the development of new antibiotics.

- Inhibitory Activity : Recent studies reported that thiazole derivatives demonstrated significant inhibitory effects against various bacterial strains, including E. coli and S. typhi. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting enhanced potency .

- Binding Affinity : Molecular docking studies indicated that these compounds bind effectively to the active sites of key bacterial enzymes, which could explain their antimicrobial action .

Synthetic Methodologies

The synthesis of this compound and its derivatives often involves innovative synthetic strategies that enhance yield and purity.

Synthetic Pathways

Recent advancements in synthetic chemistry have led to the development of efficient methods for creating thiazole-containing compounds:

- Multistep Synthesis : A common approach involves the condensation of thiosemicarbazide with various carboxylic acids under optimized conditions to yield thiazole derivatives .

- One-Pot Reactions : One-pot reactions have been utilized to streamline the synthesis process, allowing for the rapid generation of complex thiazole structures with minimal steps .

Case Study: Anticancer Screening

A recent investigation into a series of thiazole-based compounds revealed their potential as effective anticancer agents. The study screened multiple derivatives against several cancer cell lines using the MTT assay method.

- Results : Among the tested compounds, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapy agents, indicating superior efficacy .

Case Study: Antimicrobial Testing

In another study focused on antimicrobial properties, a range of thiazole derivatives was evaluated against resistant strains of bacteria.

Comparison with Similar Compounds

2-(1,3-Thiazol-2-ylamino)acetic acid can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Biological Activity

2-(1,3-Thiazol-2-ylamino)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on a review of current research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The thiazole ring structure is crucial for these activities as it interacts with various biological targets, influencing numerous biochemical pathways .

Target Interactions

this compound interacts with several enzymes and receptors, modulating their activity. Notably, it affects enzymes involved in oxidative stress responses such as superoxide dismutase and catalase, which play critical roles in cellular defense against oxidative damage.

Biochemical Pathways

The compound activates or inhibits various biochemical pathways, leading to significant cellular effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. Additionally, it influences the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against a range of pathogens:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest its potential as an effective agent against both bacterial and fungal infections .

Anticancer Properties

The compound shows promise in cancer therapy due to its cytotoxic effects on various cancer cell lines. It has been observed to inhibit cell cycle progression by targeting specific kinases involved in cell division. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its anticancer efficacy .

Case Studies and Research Findings

A study published in MDPI highlighted the cytotoxic effects of thiazole derivatives on human glioblastoma and melanoma cells. Among the tested compounds, those with specific substitutions on the thiazole ring exhibited IC50 values between 10–30 µM, indicating potent anticancer activity .

Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds similar to this compound could serve as lead compounds for developing new antibiotics due to their ability to combat drug-resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound includes favorable solubility in polar solvents like water and alcohol, which enhances its bioavailability. However, stability studies indicate that the compound may degrade under extreme pH or temperature conditions .

Properties

IUPAC Name |

2-(1,3-thiazol-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-4(9)3-7-5-6-1-2-10-5/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWDBMBPUMMLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306986 | |

| Record name | 2-(1,3-thiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79858-47-2 | |

| Record name | N-2-Thiazolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79858-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 184814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079858472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC184814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-thiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.